Methyl 2-bromo-3-(bromomethyl)benzoate
Overview
Description
Methyl 2-bromo-3-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with bromine and bromomethyl groups, respectively. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-(bromomethyl)benzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate derivatives. One common method involves the bromination of methyl 3-methylbenzoate to introduce the bromomethyl group, followed by further bromination to add the second bromine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process requires precise temperature control and the use of brominating agents such as bromine or N-bromosuccinimide (NBS) to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Benzoic acids or aldehydes.
Reduction: Methyl benzoate derivatives without bromine atoms.
Scientific Research Applications
Methyl 2-bromo-3-(bromomethyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Methyl 2-bromo-3-(bromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 3-bromo-2-(bromomethyl)benzoate: Similar structure but with different substitution pattern.
Methyl 2-bromo-3-methylbenzoate: Lacks the second bromine atom, resulting in different reactivity.
Methyl 4-(bromomethyl)benzoate: Bromomethyl group at the 4-position, leading to distinct chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-bromo-3-(bromomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMBKCOPARGGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728450 | |
Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750585-90-1 | |
Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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